molecular formula C16H19N3O2 B6139436 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide

2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide

Cat. No. B6139436
M. Wt: 285.34 g/mol
InChI Key: FQRRXAVYJYPOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide, also known as BML-210, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This results in the upregulation of antioxidant and detoxification genes, leading to the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide.
Biochemical and Physiological Effects:
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to modulate several biochemical and physiological processes. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide reduces oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been extensively studied, and its mechanism of action is well understood. However, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective Nrf2 activators based on the structure of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide involves the reaction of 2-amino-4-methoxymethyl-6-methylpyridine with benzylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using column chromatography. The yield of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide obtained through this method is around 60%.

Scientific Research Applications

2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-8-13(10-21-2)14(15(17)20)16(19-11)18-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRRXAVYJYPOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C(=O)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

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